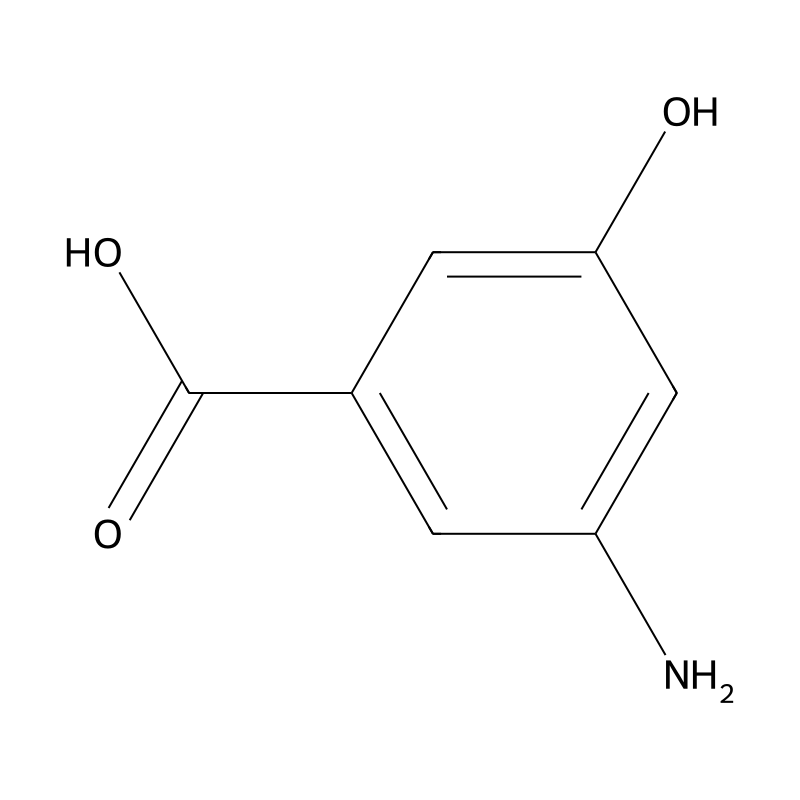3-Amino-5-hydroxybenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biosynthetic Precursor
3-Amino-5-hydroxybenzoic acid (AHBA) is a well-studied molecule in scientific research, particularly in the field of biochemistry. It serves as a biosynthetic precursor for the mC7N unit found in various ansamycin antibiotics. These antibiotics are known for their antitumor properties.
Examples of AHBA-derived antibiotics include:
- Ansatrienin A
- Geldanamycin
- Mitomycin C
These antibiotics work by inhibiting the heat shock protein 90 (HSP90) pathway, which is essential for the survival of cancer cells.
Research on AHBA's role in the biosynthesis of these antibiotics continues to improve our understanding of their production and potential therapeutic applications.
Additional areas of research:
- AHBA is also being investigated for its potential antimicrobial and antifungal properties.
- Researchers are exploring the use of AHBA in the development of novel antibiotics with improved efficacy and reduced side effects.
3-Amino-5-hydroxybenzoic acid, also known as 3-amino-5-hydroxybenzoate, is a chemical compound with the molecular formula C₇H₇NO₃. It is characterized by an amino group and a hydroxyl group attached to a benzoic acid structure. This compound is a significant biosynthetic precursor for various natural products, particularly antibiotics such as ansamycins and mitomycins. Its role in the aminoshikimate pathway highlights its importance in microbial metabolism and antibiotic synthesis .
AHBA itself does not possess any known direct biological activity. Its importance lies in its role as a precursor molecule in the biosynthesis of various antibiotics. The specific mechanisms of action of these antibiotics vary depending on the specific compound, but generally involve targeting critical cellular processes in bacteria or cancer cells [, ].
The chemical reactivity of 3-amino-5-hydroxybenzoic acid involves several key transformations:
- Aromatization: The compound can undergo aromatization reactions, which are crucial in the biosynthesis of ansamycin antibiotics. This process involves the conversion of specific precursors into the aromatic structure of 3-amino-5-hydroxybenzoic acid.
- Transamination: The enzyme 3-amino-5-hydroxybenzoic acid synthase catalyzes transamination reactions, facilitating the conversion of substrates into amino acids .
- Hydrolysis: Under certain conditions, hydrolysis can occur, leading to the formation of simpler compounds or derivatives .
3-Amino-5-hydroxybenzoic acid exhibits notable biological activities, primarily due to its role as a precursor in antibiotic biosynthesis. It is involved in the production of:
- Ansamycin Antibiotics: These include rifamycins, which are effective against bacterial infections by inhibiting RNA synthesis.
- Mitomycin Antibiotics: Known for their antitumor properties, these antibiotics are used in cancer treatment .
Additionally, research indicates that derivatives of 3-amino-5-hydroxybenzoic acid may possess antioxidant properties and potential neuroprotective effects .
The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved through several methods:
- Biosynthesis: The primary method involves the aminoshikimate pathway in microorganisms, where various enzymes catalyze the conversion of shikimic acid derivatives into 3-amino-5-hydroxybenzoic acid .
- Chemical Synthesis: Laboratory methods include:
3-Amino-5-hydroxybenzoic acid has various applications:
- Pharmaceuticals: It serves as a critical intermediate in synthesizing antibiotics and other pharmaceutical compounds.
- Research: Used in studies focusing on microbial biosynthesis and enzyme mechanisms.
- Biotechnology: Its derivatives are explored for potential uses in drug development and therapeutic applications .
Interaction studies involving 3-amino-5-hydroxybenzoic acid primarily focus on its role in enzyme activity and its interactions with other biochemical pathways. Key findings include:
- Enzyme Interactions: The compound interacts with specific enzymes like 3-amino-5-hydroxybenzoic acid synthase, which plays a vital role in its biosynthetic pathway. Mutations in this enzyme significantly affect the production of antibiotics derived from 3-amino-5-hydroxybenzoic acid .
- Biochemical Pathways: It is involved in complex interactions within metabolic pathways that lead to antibiotic production, highlighting its significance in microbial ecology and pharmacology .
Several compounds share structural similarities with 3-amino-5-hydroxybenzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Salicylic Acid | Hydroxyl group on benzene | Precursor for aspirin; anti-inflammatory properties |
| Benzoic Acid | Carboxylic acid group | Used as a food preservative; less bioactive |
| 4-Amino-2-hydroxybenzoic Acid | Amino and hydroxyl groups on benzene | Potential use as an analgesic |
| 2-Aminobenzoic Acid | Amino group on ortho position | Known for its role in dye synthesis |
The uniqueness of 3-amino-5-hydroxybenzoic acid lies in its specific role as a precursor for ansamycin antibiotics, differentiating it from other similar compounds that may not have such potent biological activities or applications .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








